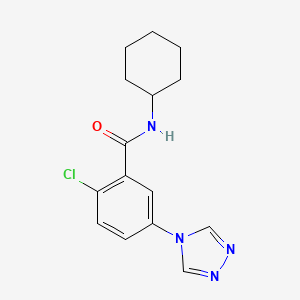
N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea, also known as DPTU, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of thiourea derivatives and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea involves the inhibition of DAT, which leads to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration can lead to various biochemical and physiological effects, such as increased locomotor activity, enhanced cognitive function, and improved mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as increased dopamine concentration, enhanced cognitive function, and improved mood. It has also been shown to have an inhibitory effect on the reuptake of norepinephrine and serotonin, which are neurotransmitters that play a role in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea in lab experiments is its selectivity for DAT inhibition, which makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can lead to adverse effects on the central nervous system.
Zukünftige Richtungen
There are various future directions for the study of N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea, such as the investigation of its potential applications in the treatment of neurological disorders, the development of more selective DAT inhibitors, and the exploration of its potential toxicity and adverse effects. Further research is needed to fully understand the potential of this compound in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders. However, further research is needed to fully understand the potential of this compound in scientific research.
Synthesemethoden
N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea can be synthesized using various methods, including the reaction between 3,4-dimethoxyaniline and 1-propylpiperidine-4-carboxylic acid followed by the reaction with thiophosgene. Another method involves the reaction between 3,4-dimethoxyaniline and N-propylpiperidine-4-carbodithioic acid followed by the reaction with phosphorus oxychloride. The purity of the synthesized this compound can be determined using various analytical techniques, such as HPLC, NMR, and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the dopamine transporter (DAT), which is a protein that regulates the reuptake of dopamine in the brain. This property of this compound makes it a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(1-propylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-4-9-20-10-7-13(8-11-20)18-17(23)19-14-5-6-15(21-2)16(12-14)22-3/h5-6,12-13H,4,7-11H2,1-3H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVSVMKBZZBYHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=S)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797064 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-1-(benzylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B5773852.png)

![N-(4-chlorophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5773861.png)
![1-[1-benzyl-6-methyl-4-(1-piperidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5773876.png)


![ethyl 3-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5773896.png)
![4-chloro-N-[3-(1-pyrrolidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5773907.png)
![5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5773913.png)

![2-benzyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5773929.png)
![N-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5773933.png)

